molecular formula C8H4BrFO2 B8564645 2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

Cat. No. B8564645
M. Wt: 231.02 g/mol
InChI Key: IRBNFMLIDYABFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4BrFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H

InChI Key

IRBNFMLIDYABFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (4, 890.8 g, 4.1 mol) in DMSO (4 L) was slowly added a solution of 48% aqueous hydrogen bromide (HBr, 1420 mL, 12.5 mol, 3.0 equiv). The reaction temperature was gradually increased from 20° C. to 50° C. during the course of the addition. The reaction mixture was subsequently heated to 60° C. and stirred at 60° C. overnight. The resulting dimethyl sulfide was removed by distillation and the residue was poured into ice water (28 L). The resulting yellow precipitate was collected by filtration (save the filtrate) and washed with water (5 L). The yellow solid was dissolved in ethyl acetate (EtOAc, 5 L), washed with brine (1 L) and dried over anhydrous sodium sulfate (Na2SO4). The solution was then concentrated under the reduced pressure and the resulting solid was dried in a vacuum oven at 45° C. to give the desired product, 2-(4-bromo-3-fluorophenyl)-2-oxoacetaldehyde, as its hydrate (hydrate of 5, 730.6 g, 1020.9 g theoretical, 71.6% yield). The aqueous phase (filtrate) was extracted with ethyl acetate (3×5 L) and the combined organic phase was washed with water (2×2 L), brine (2 L) and dried over anhydrous sodium sulfate (Na2SO4). The solution was concentrated under reduced pressure and the resulting solid was dried in a vacuum oven at 45° C. to give the second crop of 2-(4-bromo-3-fluorophenyl)-2-oxoacetaldehyde hydrate (hydrate of 5, 289.4 g, 1020.9 g theoretical, 28.3% yield; total 1020 g, 1020.9 g theoretical, 99.9% yield) which was used in the subsequent reaction without further purification. For hydrate of 5: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.00-7.70 (m, 3H), 6.69 (br s, 2H), 5.59 (s, 1H).
Quantity
890.8 g
Type
reactant
Reaction Step One
Quantity
1420 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One

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